molecular formula C18H24FN3O2S2 B2726135 4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1705198-44-2

4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2726135
CAS No.: 1705198-44-2
M. Wt: 397.53
InChI Key: JUBSEBQKZGSQOU-UHFFFAOYSA-N
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Description

4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H24FN3O2S2 and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Environmental and Biological Impact of Fluorinated Compounds

  • Environmental Fate of Fluoroalkylether Compounds : A review highlighted the environmental and human health concerns regarding certain per- and polyfluoroalkyl substances (PFAS), leading to the phase-out of legacy PFAS. Fluoroalkylether compounds, as alternatives, have been reported in various environments, necessitating research on their environmental occurrence, fate, and effects. This review also discusses analytical methods for their quantification and the challenges in understanding their impacts compared to legacy PFAS (Munoz et al., 2019).

  • Sulfonamide Inhibitors : Sulfonamide compounds, which may share structural similarities with the compound due to the presence of a sulfonamide group, have been reviewed for their applications as synthetic bacteriostatic antibiotics and their roles in various therapeutic areas. This review also covers the scientific and patent literature on classes of sulfonamide inhibitors, highlighting their significance in drug development for addressing a range of conditions including bacterial infections and chronic diseases (Gulcin & Taslimi, 2018).

Analytical and Chemical Studies

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Research on the environmental biodegradability of polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, provides insights into their fate in environmental samples. This review discusses methodologies, microbial degradation pathways, and the challenges in assessing the environmental and toxicological implications of these compounds (Liu & Avendaño, 2013).

  • Phenothiazines Biological Activities : While not directly related, the study of phenothiazines and their derivatives in medicinal chemistry offers an example of how structurally complex compounds can exhibit a wide range of biological activities. This review summarizes the recent advances in the development of new phenothiazines with promising activities across various therapeutic areas, providing a template for the potential application spectrum of complex heterocyclic compounds (Pluta et al., 2011).

Properties

IUPAC Name

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-4-22-14(3)18(13(2)20-22)26(23,24)21-10-9-17(25-12-11-21)15-7-5-6-8-16(15)19/h5-8,17H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBSEBQKZGSQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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